3-Ethenyl-5-fluoropyridine chemical properties
3-Ethenyl-5-fluoropyridine chemical properties
An In-depth Technical Guide to 3-Ethenyl-5-fluoropyridine: Properties, Synthesis, and Applications
Introduction
3-Ethenyl-5-fluoropyridine, also known as 3-fluoro-5-vinylpyridine, is a substituted pyridine derivative that stands at the intersection of medicinal chemistry and material science. The incorporation of a fluorine atom onto the pyridine scaffold significantly modulates the electronic properties of the ring, enhancing its potential as a pharmacophore and a reactive intermediate.[1][2] Concurrently, the vinyl group offers a versatile handle for polymerization and other carbon-carbon bond-forming reactions.
Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to their unique chemical and biological activities.[3][4] The strategic placement of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide provides a comprehensive technical overview of 3-Ethenyl-5-fluoropyridine for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, plausible synthetic routes, reactivity profile, and potential applications.
Chemical and Physical Properties
3-Ethenyl-5-fluoropyridine is a yellow liquid at room temperature.[5] Its core structure consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethenyl (vinyl) group at the 3-position.
Caption: Chemical Structure of 3-Ethenyl-5-fluoropyridine.
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-Ethenyl-5-fluoropyridine | - |
| Synonyms | 3-Fluoro-5-vinylpyridine | [6][7] |
| CAS Number | 1133879-69-2 | [6][7] |
| Molecular Formula | C₇H₆FN | [8] |
| Molecular Weight | 123.13 g/mol | [8] |
| Monoisotopic Mass | 123.04842 Da | [8] |
| Appearance | Yellow liquid | [5] |
| Predicted XlogP | 1.7 | [8] |
| SMILES | C=CC1=CC(=CN=C1)F | [8] |
| InChI Key | BRZOWWLQQFFSLC-UHFFFAOYSA-N | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Spectroscopic Profile
While specific experimental spectra for 3-ethenyl-5-fluoropyridine are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: The spectrum would feature signals for the vinyl protons (typically between 5-7 ppm) exhibiting complex splitting patterns (geminal, cis, and trans coupling). Three distinct aromatic protons on the pyridine ring would also be present, with their chemical shifts influenced by the fluorine and vinyl substituents.
-
¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons (H-4 and H-6). The chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.
-
¹³C NMR: Seven distinct carbon signals are expected: two for the vinyl group and five for the pyridine ring. The carbon directly bonded to the fluorine atom (C-5) would show a large one-bond C-F coupling constant, while other carbons in the ring would exhibit smaller two- and three-bond couplings.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 123.048. Predicted adducts include [M+H]⁺ at m/z 124.05570 and [M+Na]⁺ at m/z 146.03764.[8]
Synthesis and Manufacturing
Causality of Experimental Choice: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required boronic acid reagents. This method avoids the use of toxic organotin reagents required for Stille coupling.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for scale and safety.
-
Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-5-fluoropyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-ethenyl-5-fluoropyridine.
Chemical Reactivity and Derivatization
The reactivity of 3-ethenyl-5-fluoropyridine is dictated by its three key functional components: the pyridine nitrogen, the vinyl group, and the fluorinated aromatic ring.
Caption: Reactivity pathways of 3-Ethenyl-5-fluoropyridine.
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Reactivity of the Vinyl Group: The ethenyl substituent is susceptible to a wide range of classic alkene reactions.
-
Polymerization: It can act as a monomer to form poly(3-fluoro-5-vinylpyridine) via radical, anionic, or cationic polymerization. The resulting polymer would have a tunable glass transition temperature and solubility, with the pyridine nitrogen available for post-polymerization modification or coordination chemistry.[9]
-
Addition Reactions: The double bond can be readily hydrogenated to yield 3-ethyl-5-fluoropyridine, or undergo halogenation, hydrohalogenation, and epoxidation to introduce further functionality.[10]
-
-
Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-withdrawing fluorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group, makes the C-5 position susceptible to SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols).[11] This is a powerful method for creating diverse libraries of substituted pyridines.
-
-
Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character.
-
Coordination Chemistry: The nitrogen can act as a ligand, coordinating to a wide variety of metal centers to form catalysts or functional materials.[9]
-
Quaternization: It can be alkylated to form pyridinium salts, which can alter the molecule's solubility and electronic properties, and can be used as ionic liquids or phase-transfer catalysts.
-
Applications in Research and Development
The unique combination of a reactive vinyl group and a fluorinated pyridine ring makes this compound a valuable building block.
-
Pharmaceutical and Agrochemical Synthesis: As a functionalized heterocyclic compound, it is an attractive intermediate for the synthesis of complex molecular targets. The fluoropyridine motif is present in numerous bioactive compounds.[1][12] The vinyl group can be used as a linchpin in cross-coupling reactions (e.g., Heck reaction) or can be transformed into other functional groups required for a final drug or agrochemical candidate.
-
Materials Science: Its ability to be polymerized makes it a candidate for the creation of novel functional polymers. Poly(3-fluoro-5-vinylpyridine) could find applications in:
-
Dielectric materials: The C-F bonds can impart low dielectric constants.
-
Functional coatings: The pyridine moiety can be used to tune surface energy or to bind specific analytes.
-
Polymer-supported catalysts: The pyridine nitrogen can chelate metal catalysts, creating recyclable catalytic systems.[9]
-
Safety and Handling
3-Ethenyl-5-fluoropyridine is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [7] |
| GHS Pictogram | Irritant, Health Hazard | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]
Conclusion
3-Ethenyl-5-fluoropyridine is a versatile and highly functionalized building block with significant potential in both drug discovery and materials science. Its reactivity is multifaceted, offering opportunities for derivatization at the vinyl group, the fluorinated ring, and the pyridine nitrogen. While detailed experimental data is still emerging, established principles of organic chemistry allow for the rational design of its synthesis and application. For researchers seeking to create novel pharmaceuticals, agrochemicals, or advanced polymers, 3-ethenyl-5-fluoropyridine represents a valuable and reactive tool.
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